molecular formula C12H14N4O3S B3009911 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide CAS No. 2034446-23-4

2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B3009911
CAS No.: 2034446-23-4
M. Wt: 294.33
InChI Key: SBQCGZIIKPWCOO-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring, a thiadiazole ring, and a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Attachment of the Methoxyethoxy Group: The methoxyethoxy group can be introduced through etherification reactions using appropriate alkylating agents.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy group or the thiadiazole ring.

    Reduction: Reduction reactions could target the carboxamide group or the pyridine ring.

    Substitution: Substitution reactions could occur at various positions on the pyridine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular processes.

    Medicine: As a candidate for drug development, particularly for its potential antimicrobial, antifungal, or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyethoxy)-N-(1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide: Lacks the methyl group on the thiadiazole ring.

    2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide: Has the carboxamide group at a different position on the pyridine ring.

Uniqueness

The presence of the methoxyethoxy group and the specific substitution pattern on the pyridine and thiadiazole rings may confer unique chemical and biological properties to 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-8-15-16-12(20-8)14-11(17)9-3-4-13-10(7-9)19-6-5-18-2/h3-4,7H,5-6H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQCGZIIKPWCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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